1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone
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Overview
Description
1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone is a useful research compound. Its molecular formula is C31H33N3O4S and its molecular weight is 543.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound, as part of the pyrazoline and dihydropyrazole family, is involved in various synthesis and structural analysis studies. For example, Şahin et al. (2011) conducted synthesis and crystal structure analyses using density functional method (DFT) and X-ray diffraction to understand the molecular geometries and properties of related compounds (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Pharmacological Potential
- Compounds within this chemical group have been investigated for their potential in pharmacology. For instance, Kucukoglu et al. (2016) explored polymethoxylated-pyrazoline benzene sulfonamides for cytotoxic activities and carbonic anhydrase inhibitory effects, indicating possible therapeutic applications in these areas (Kucukoglu et al., 2016).
Antimicrobial and Antioxidant Properties
- Research by Shaik et al. (2020) on isoxazole-based dihydropyrazoles, a related compound group, demonstrated notable antimicrobial, antioxidant, and anticancer properties, suggesting a similar scope of application for the compound (Shaik, Kishor, & Kancharlapalli, 2020).
Molecular Docking and Theoretical Studies
- Analytical studies such as those by Viji et al. (2020), involving quantum chemical methods and molecular docking, provide insights into the biological functions and potential pharmacological applications of related dihydropyrazole compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Anti-inflammatory Applications
- Research on pyrazoline derivatives, as explored by Bandgar et al. (2009), indicates potential anti-inflammatory properties, which could be applicable to compounds within the same chemical family (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Mechanism of Action
Based on the structure of the compound, it appears to contain functional groups common in bioactive compounds, such as the pyrazole and indole moieties, which are often involved in interactions with biological targets . These groups are known to contribute to a variety of biological effects, but without specific studies on this compound, it’s difficult to predict its exact mechanism of action.
Properties
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4S/c1-5-17-33-19-29(23-9-6-7-11-26(23)33)39-20-30(35)34-27(24-10-8-12-28(37-3)31(24)38-4)18-25(32-34)21-13-15-22(36-2)16-14-21/h6-16,19,27H,5,17-18,20H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGZUHVWDNYWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(C(=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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